REACTION_CXSMILES
|
[CH3:1][C:2]1[N:11]=[C:10]([NH:12][C:13]2[C:18]([O:19][CH3:20])=[CH:17][C:16]([O:21][CH3:22])=[CH:15][C:14]=2[O:23][CH3:24])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.[CH3:25]I>>[CH3:1][C:2]1[N:11]=[C:10]([N:12]([C:13]2[C:18]([O:19][CH3:20])=[CH:17][C:16]([O:21][CH3:22])=[CH:15][C:14]=2[O:23][CH3:24])[CH3:25])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1
|
Name
|
|
Quantity
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56 mg
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Type
|
reactant
|
Smiles
|
CC1=NC2=CC=CC=C2C(=N1)NC1=C(C=C(C=C1OC)OC)OC
|
Name
|
|
Quantity
|
0.1 mL
|
Type
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reactant
|
Smiles
|
CI
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
|
CC1=NC2=CC=CC=C2C(=N1)N(C)C1=C(C=C(C=C1OC)OC)OC
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |